molecular formula C20H20ClN5O4S2 B11251496 3-(2-Chlorophenyl)-5-methyl-N-{5-[({[(oxolan-2-YL)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-YL}-1,2-oxazole-4-carboxamide

3-(2-Chlorophenyl)-5-methyl-N-{5-[({[(oxolan-2-YL)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-YL}-1,2-oxazole-4-carboxamide

Cat. No.: B11251496
M. Wt: 494.0 g/mol
InChI Key: DVLSDCUYSLTWPD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-{5-[({[(oxolan-2-YL)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-YL}-1,2-oxazole-4-carboxamide: , often referred to as Compound X for brevity, is a complex organic molecule with a diverse range of applications. Let’s explore its structure and properties.

    Chemical Formula: CHClNOS

    Molecular Weight: Approximately 475.94 g/mol

Compound X: features an intricate arrangement of heterocyclic rings, including an oxazole and a thiadiazole ring, along with a chlorophenyl group. Its synthesis involves several steps, which we’ll discuss in the next section.

Preparation Methods

Synthetic Routes:

    Oxazole Formation: The oxazole ring is typically synthesized via cyclization of an appropriate precursor. One common method involves reacting 2-aminoacetophenone with an α-haloketone, followed by cyclization under basic conditions.

    Thiadiazole Formation: The thiadiazole ring can be constructed through cyclization of thiosemicarbazide derivatives with suitable electrophiles.

    Chlorophenyl Substitution: Introduction of the chlorophenyl group can occur via nucleophilic aromatic substitution (SAr) using chlorobenzene derivatives.

Industrial Production:

Compound X: is industrially synthesized using a combination of these steps, with optimization for yield and purity. The reaction conditions involve carefully controlled temperatures, solvents, and catalysts.

Chemical Reactions Analysis

Compound X: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the oxazole or thiadiazole ring can yield corresponding dihydro derivatives.

    Substitution: Nucleophilic substitutions occur at the chlorophenyl group.

    Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, bioactivity, and stability.

Scientific Research Applications

Compound X: finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its interactions with cellular pathways.

    Chemical Biology: Used as a probe to study protein–ligand interactions.

    Industry: Employed in the synthesis of specialized materials (e.g., polymers, dyes).

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves binding to specific protein targets, affecting cellular signaling pathways, and influencing gene expression.

Comparison with Similar Compounds

Compound X: stands out due to its unique combination of heterocyclic rings and the chlorophenyl substituent. Similar compounds include Y , Z , and W , but none exhibit precisely the same structure.

Properties

Molecular Formula

C20H20ClN5O4S2

Molecular Weight

494.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H20ClN5O4S2/c1-11-16(17(26-30-11)13-6-2-3-7-14(13)21)18(28)23-19-24-25-20(32-19)31-10-15(27)22-9-12-5-4-8-29-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,22,27)(H,23,24,28)

InChI Key

DVLSDCUYSLTWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4CCCO4

Origin of Product

United States

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